methyl 5-nitro-1H-indazole-7-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

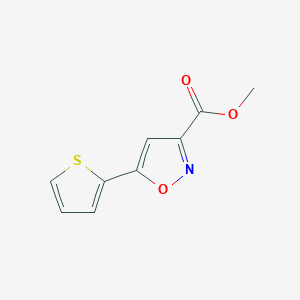

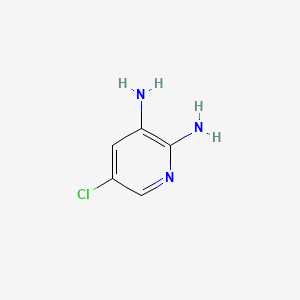

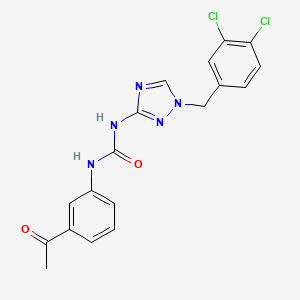

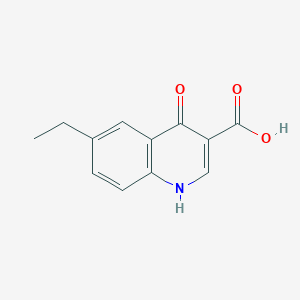

“Methyl 5-nitro-1H-indazole-7-carboxylate” is a chemical compound with the linear formula C9H7N3O4 . It is used in laboratory chemicals .

Molecular Structure Analysis

The molecular weight of “methyl 5-nitro-1H-indazole-7-carboxylate” is 221.17 . The InChI code is 1S/C9H7N3O4/c1-16-9(13)7-3-6(12(14)15)2-5-4-10-11-8(5)7/h2-4H,1H3,(H,10,11) .Physical And Chemical Properties Analysis

“Methyl 5-nitro-1H-indazole-7-carboxylate” is a solid substance . It is stored in a sealed, dry environment at 2-8°C .Scientific Research Applications

Medicinal Chemistry: Antineoplastic Agents

Methyl 5-nitro-1H-indazole-7-carboxylate: is utilized in the synthesis of compounds with potential antineoplastic activities. Researchers have synthesized a series of new 3-amino-N-phenyl-1H-indazole-1-carboxamides and evaluated them for their in vitro antineoplastic activity against clinically isolated human cancer cell lines . This compound serves as a key intermediate in the development of new cancer therapies.

Organic Synthesis: Transition Metal-Catalyzed Reactions

In organic synthesis, this compound is involved in transition metal-catalyzed reactions. These reactions are crucial for constructing the indazole ring system, which is a core structure in many pharmacologically active molecules . The metal-catalyzed approach generally produces good yields with minimal formation of byproducts.

Drug Development: Kinase Inhibitors

Indazole derivatives, including those derived from methyl 5-nitro-1H-indazole-7-carboxylate , are important in drug development, particularly as kinase inhibitors. These compounds are significant in the treatment of various cancers and are often used in targeted cancer therapies .

Pharmacology: Anti-Inflammatory and Antibacterial Agents

The indazole nucleus, which can be synthesized from methyl 5-nitro-1H-indazole-7-carboxylate , is found in compounds with anti-inflammatory and antibacterial properties. This makes it valuable in the pharmacological research of new drugs for treating inflammatory diseases and bacterial infections .

Chemical Research: Reductive Cyclization Reactions

This compound is also used in reductive cyclization reactions, a method for constructing heterocyclic compounds. Such reactions are fundamental in the synthesis of various indazole derivatives, which have wide-ranging applications in medicinal chemistry .

Biochemistry: Study of Nitrogen-Containing Heterocycles

Methyl 5-nitro-1H-indazole-7-carboxylate: is a key starting material for the study of nitrogen-containing heterocycles. These studies are essential for understanding the biological activities of these compounds and their potential therapeutic applications .

Safety and Hazards

“Methyl 5-nitro-1H-indazole-7-carboxylate” is potentially harmful. It can cause skin irritation and serious eye irritation. It may also cause respiratory irritation . Safety measures include washing thoroughly after handling, wearing protective clothing, and avoiding breathing dust/fume/gas/mist/vapors/spray .

Mechanism of Action

Target of Action

Methyl 5-nitro-1H-indazole-7-carboxylate is a derivative of indazole, a heterocyclic compound . Indazole derivatives have been found to bind with high affinity to multiple receptors , suggesting that they may have multiple targets.

Mode of Action

Indazole derivatives have been reported to inhibit, regulate, and/or modulate various kinases, such as chk1 and chk2 kinases and the cell volume-regulated human kinase h-sgk . These kinases play a role in cell cycle regulation and volume control, respectively .

Biochemical Pathways

Given the potential kinase targets, it is plausible that this compound could affect pathways related to cell cycle regulation and cell volume control .

Pharmacokinetics

The compound’s molecular weight is 221.17 , which is within the range generally considered favorable for oral bioavailability.

Result of Action

Given the potential kinase targets, it is plausible that this compound could affect cell cycle progression and cell volume regulation .

Action Environment

Like all chemical compounds, its stability, solubility, and reactivity could potentially be influenced by factors such as temperature, ph, and the presence of other chemicals .

properties

IUPAC Name |

methyl 5-nitro-1H-indazole-7-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N3O4/c1-16-9(13)7-3-6(12(14)15)2-5-4-10-11-8(5)7/h2-4H,1H3,(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZSTUEANQBHBNG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=CC2=C1NN=C2)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7N3O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40362831 |

Source

|

| Record name | methyl 5-nitro-1H-indazole-7-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40362831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl 5-nitro-1H-indazole-7-carboxylate | |

CAS RN |

632291-85-1 |

Source

|

| Record name | methyl 5-nitro-1H-indazole-7-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40362831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Chloro-N-(5-methyl-benzo[1,2,5]thiadiazol-4-yl)-acetamide](/img/structure/B1269988.png)

![{4-[(Cyclopropylcarbonyl)amino]phenyl}acetic acid](/img/structure/B1269992.png)